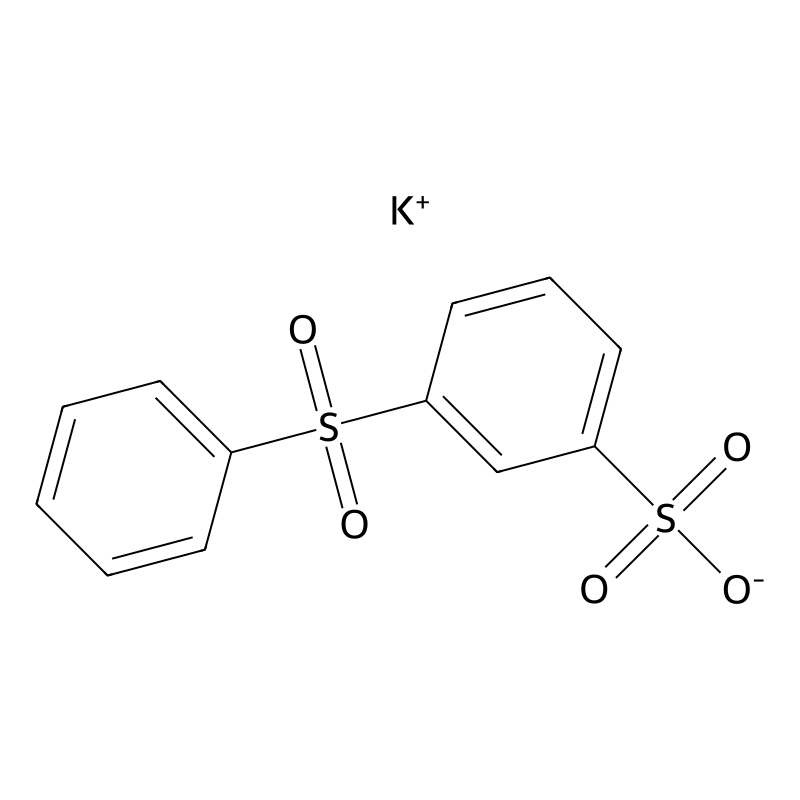

Potassium 3-(phenylsulfonyl)benzenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Material Science Research

Potassium 3-(phenylsulfonyl)benzenesulfonate is being investigated for its flame retardant properties. Studies have explored its effectiveness in enhancing the flame resistance of polymers, particularly polycarbonate, at low concentrations. This makes it a potential candidate for the development of halogen-free flame retardant materials. Source: [Unibrom corp. EcoFlame S-336 (Potassium 3-Phenylsulfonyl Benzenesulfonate): ]

- Origin: This compound is not naturally occurring and is synthesized for industrial purposes [].

- Significance: Potassium 3-(phenylsulfonyl)benzenesulfonate is a halogen-free flame retardant used in specific polymers, particularly polycarbonate (PC) []. It offers good flame retardant properties at low loading levels, making it an attractive alternative to halogenated flame retardants with potential environmental concerns [].

Molecular Structure Analysis

- Potassium 3-(phenylsulfonyl)benzenesulfonate has the molecular formula C12H9KO5S2 [].

- The structure consists of a central benzene ring with two sulfonate groups (SO3⁻) attached. One sulfonate group is directly bonded to the benzene ring, while the other is linked through a phenylsulfonyl group (C6H5SO2) [, ].

- The presence of multiple sulfonate groups contributes to the negative charge on the molecule and its water solubility [].

Chemical Reactions Analysis

The specific reactions for the synthesis of Potassium 3-(phenylsulfonyl)benzenesulfonate are not readily available in scientific literature. However, the synthesis likely involves reactions between sulfonating agents and diphenyl sulfone precursors [].

Physical And Chemical Properties Analysis

- Melting point: Data not available.

- Boiling point: Data not available.

- Solubility: Potassium 3-(phenylsulfonyl)benzenesulfonate is likely water-soluble due to the presence of multiple sulfonate groups [].

- Stability: Information on thermal stability or decomposition is limited. However, sulfonate groups generally exhibit good thermal stability [].

Potassium 3-(phenylsulfonyl)benzenesulfonate acts as a flame retardant by interfering with the combustion process in polymers. The exact mechanism is not fully elucidated, but it likely involves several factors:

- Dilution effect: The presence of the bulky potassium diphenylsulfone sulfonate molecule dilutes the flammable components in the polymer [].

- Char formation: During combustion, the compound may promote the formation of a char layer, which insulates the underlying material and reduces the release of flammable gases [].

- Acid catalysis: Sulfonate groups may act as acid catalysts, promoting reactions that decompose the polymer and reduce the availability of fuel for the fire.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

General Manufacturing Information

Benzenesulfonic acid, 3-(phenylsulfonyl)-, potassium salt (1:1): ACTIVE